molecular formula C20H21N3O2S B11603251 N'-(cyclohexylcarbonyl)-10H-phenothiazine-10-carbohydrazide

N'-(cyclohexylcarbonyl)-10H-phenothiazine-10-carbohydrazide

Cat. No.: B11603251
M. Wt: 367.5 g/mol
InChI Key: MVTAVEJZOOAVPA-UHFFFAOYSA-N
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Description

N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE is a compound derived from phenothiazine, a well-known heterocyclic compound with a wide range of applications in various fields such as chemistry, biology, and medicine. Phenothiazine derivatives are known for their unique chemical and physical properties, making them valuable in scientific research and industrial applications .

Preparation Methods

The synthesis of N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE involves several steps. One common method includes the reaction of phenothiazine with cyclohexanecarbohydrazide under specific conditions. The reaction typically involves the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE involves its interaction with molecular targets and pathways in biological systems. Phenothiazine derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit lipid peroxidation by preventing the consumption of nitric oxide, thereby protecting cells from oxidative damage . Additionally, they may interact with specific proteins involved in cancer cell proliferation, making them potential candidates for anticancer therapies .

Comparison with Similar Compounds

N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE can be compared with other phenothiazine derivatives such as benzo[b]phenothiazine, dibenzo[b,i]phenothiazine, and naphtho[2,3-b]phenothiazine. These compounds share similar core structures but differ in their substituents and conjugation lengths, leading to variations in their chemical and physical properties . The unique structure of N’-(10H-PHENOTHIAZINE-10-CARBONYL)CYCLOHEXANECARBOHYDRAZIDE contributes to its specific applications and effectiveness in various fields.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N'-(cyclohexanecarbonyl)phenothiazine-10-carbohydrazide

InChI

InChI=1S/C20H21N3O2S/c24-19(14-8-2-1-3-9-14)21-22-20(25)23-15-10-4-6-12-17(15)26-18-13-7-5-11-16(18)23/h4-7,10-14H,1-3,8-9H2,(H,21,24)(H,22,25)

InChI Key

MVTAVEJZOOAVPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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